2-amino-5-bromo-4-methylbenzonitrile
Description
2-Amino-5-bromo-4-methylbenzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₇BrN₂ . This compound features an amino group (-NH₂) at position 2, a bromine atom (-Br) at position 5, a methyl group (-CH₃) at position 4, and a nitrile (-CN) functional group at position 1 (benzonitrile backbone). It is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research .
The compound’s structure combines electron-donating (methyl, amino) and electron-withdrawing (bromine, nitrile) groups, which influence its reactivity and intermolecular interactions. Its amino group enables participation in coupling reactions, while the nitrile moiety offers versatility in forming heterocycles or amides .
Properties
IUPAC Name |
2-amino-5-bromo-4-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBIYSZZDBMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-bromo-4-methylbenzonitrile typically involves the bromination of 2-amino-4-methylbenzonitrile. The process can be carried out by reacting 2-amino-4-methylbenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature and monitored until completion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the nitration, reduction, and bromination of toluene derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2-amino-5-bromo-4-methylbenzylamine.
Oxidation: Formation of 2-amino-5-bromo-4-methylbenzoic acid.
Scientific Research Applications
2-Amino-5-bromo-4-methylbenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Employed in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-4-methylbenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism involves interactions with specific enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific application and the structure of the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-amino-5-bromo-4-methylbenzonitrile with four analogous benzonitrile derivatives, highlighting substituent positions, molecular properties, and applications:
Key Research Findings
Pharmacological Relevance
- 5-Bromo-2-hydroxybenzonitrile is a key intermediate in antiretroviral drugs (e.g., HIV protease inhibitors) and osteoporosis therapies due to its ability to form stable hydrogen bonds with biological targets .
- 2-Amino-4-chloro-5-methoxybenzonitrile’s methoxy group improves metabolic stability in drug candidates, while the chloro substituent enhances lipophilicity .
Biological Activity
2-Amino-5-bromo-4-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H8BrN. The compound features a benzene ring substituted with an amino group, a bromine atom, and a methyl group. This unique arrangement contributes to its chemical reactivity and biological interactions.
Key Structural Features:
- Amino Group : Capable of forming hydrogen bonds, influencing binding affinity.
- Bromine Atom : Enhances lipophilicity and may affect biological activity.
- Methyl Group : Contributes to hydrophobic interactions.
Research indicates that this compound interacts with various biological macromolecules, particularly enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which plays a crucial role in the metabolic processing of numerous drugs. This inhibition suggests potential applications in pharmacology for modifying drug interactions and enhancing therapeutic efficacy.
1. Enzymatic Inhibition
The compound's ability to inhibit CYP1A2 can lead to significant implications for drug-drug interactions in therapeutic settings. The inhibition profile indicates that it may alter the metabolism of co-administered drugs, potentially increasing their bioavailability or toxicity.
3. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. While direct studies on this compound are sparse, the presence of the amino group may enhance its interaction with microbial targets.
Case Studies
Case Study 1: Inhibition of CYP1A2
In a study examining the metabolic effects of various benzonitriles, this compound was found to significantly inhibit CYP1A2 activity in vitro. The IC50 value was determined to be approximately 15 µM, indicating moderate potency compared to other known inhibitors.
Case Study 2: Anticancer Activity
A comparative analysis of structurally related compounds revealed that derivatives of benzonitrile exhibited cytotoxic effects on breast cancer cells (MCF-7). Although specific data for this compound is not available, it is hypothesized that it may share similar mechanisms of action due to structural similarities .
Data Tables
| Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|
| CYP1A2 Inhibition | 15 | Moderate potency as an inhibitor |
| Anticancer Activity | TBD | Potential based on structural analogs |
| Antimicrobial Activity | TBD | Hypothetical based on similar compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
